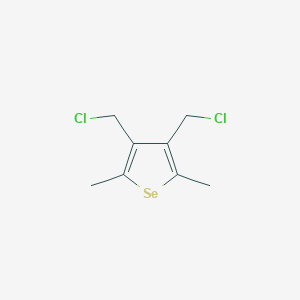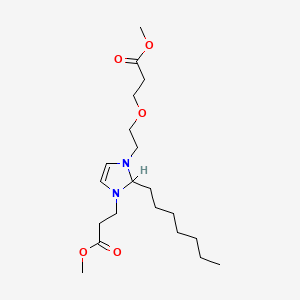
1,3-Dioxacyclotridecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxacyclotridecan-2-one is a cyclic carbonate ester with the chemical formula C4H6O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxacyclotridecan-2-one can be synthesized through various methods. One common approach involves the carboxylative cyclization of 1,3-diols with carbon dioxide (CO2) in the presence of a catalyst such as cerium oxide (CeO2) and a dehydrating agent like 2-cyanopyridine . Another method utilizes photo-aerobic selenium-π-acid multicatalysis, where homoallylic carbonic acid esters are converted to cyclic carbonates using ambient air as the oxidant and visible light as the energy source .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure CO2 and catalysts to facilitate the cyclization process. The reaction conditions are optimized to achieve high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxacyclotridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include aliphatic polycarbonates, polyurethanes, and various substituted carbonates .
Aplicaciones Científicas De Investigación
1,3-Dioxacyclotridecan-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dioxacyclotridecan-2-one involves its ability to undergo ring-opening polymerization, leading to the formation of polycarbonates and polyurethanes. The molecular targets include the carbonyl carbon, which is susceptible to nucleophilic attack, and the ester linkage, which can be cleaved under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3-Dioxacyclotridecan-2-one include:
1,3-Dioxan-2-one: Another cyclic carbonate ester with similar reactivity and applications.
1,3-Dioxolan-2-one: A smaller cyclic carbonate with distinct properties.
1,3-Dithiane: A sulfur-containing analogue with different chemical behavior.
Uniqueness
This compound is unique due to its larger ring size, which imparts different physical and chemical properties compared to smaller cyclic carbonates. This uniqueness makes it particularly suitable for specific applications in polymer synthesis and material science .
Propiedades
Número CAS |
67990-00-5 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
1,3-dioxacyclotridecan-2-one |
InChI |
InChI=1S/C11H20O3/c12-11-13-9-7-5-3-1-2-4-6-8-10-14-11/h1-10H2 |
Clave InChI |
BNKAOFCGRFIIHY-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCOC(=O)OCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)







plumbane](/img/structure/B13771670.png)
